2,3-Dihydro-1-benzofuran-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzofuran-3-amine;dihydrochloride is a chemical compound with the molecular formula C8H10ClNO It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-3-amine;dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the use of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes, catalyzed by Rh(III) to construct the dihydrobenzofuran ring . Another method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, leading to the formation of 3-substituted 2,3-dihydrobenzofurans .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzofuran-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the compound into more saturated derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-3-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-3-amine;dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary, but it often involves modulation of biochemical processes at the cellular level .
Comparison with Similar Compounds
- 2-Methyl-1-benzofuran-7-ylamine hydrochloride
- 2-Methyl-1-benzofuran-5-amine hydrochloride
- 3-Phenyl-2H-1-benzopyran-2-imine hydrochloride
Comparison: Compared to these similar compounds, 2,3-Dihydro-1-benzofuran-3-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt.
Properties
Molecular Formula |
C8H11Cl2NO |
---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H9NO.2ClH/c9-7-5-10-8-4-2-1-3-6(7)8;;/h1-4,7H,5,9H2;2*1H |
InChI Key |
PWMKMNLOLOIHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.